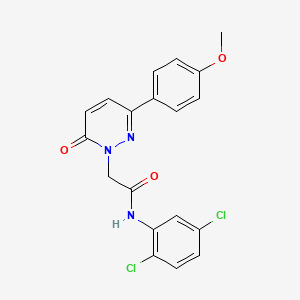

N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core (6-oxo-1,6-dihydropyridazine) linked via an acetamide group to a 2,5-dichlorophenyl moiety. The pyridazinone ring is substituted at position 3 with a 4-methoxyphenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-27-14-5-2-12(3-6-14)16-8-9-19(26)24(23-16)11-18(25)22-17-10-13(20)4-7-15(17)21/h2-10H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTAARYVVMRZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under reflux conditions.

Introduction of the methoxyphenyl group: This step often involves nucleophilic aromatic substitution reactions.

Attachment of the dichlorophenyl group: This can be done through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone-Based Acetamides

Compound from : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide shares the pyridazinone-acetamide scaffold but differs in substituents:

- Pyridazinone substitution: 4,5-Dichloro (vs. 3-(4-methoxyphenyl) in the target compound).

- Aryl group : 3-(Azepan-1-ylsulfonyl)-4-methylphenyl (vs. 2,5-dichlorophenyl).

- Synthesis : Prepared via acid chloride coupling with aniline in THF/TEA (79% yield), a method applicable to the target compound with modified starting materials .

Key Differences :

- The 4,5-dichloro substitution on pyridazinone may enhance electron-withdrawing effects, altering reactivity or binding interactions compared to the 4-methoxyphenyl group.

Triazole-Linked Acetamides

Compound 6m (): N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide replaces the pyridazinone with a triazole ring.

Key Differences :

- Triazole cores are more rigid and may favor different binding conformations compared to pyridazinones.

Benzothiazole-Based Acetamides ()

Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide.

Key Differences :

- Benzothiazoles often exhibit enhanced metabolic stability and bioavailability compared to pyridazinones.

- The trifluoromethyl group increases lipophilicity, which may influence blood-brain barrier penetration.

Physicochemical and Spectroscopic Comparisons

Table 1: Structural and Molecular Features

*Calculated based on structural formula.

Functional Group and Pharmacophore Analysis

- Halogenated Aromatics : The 2,5-dichlorophenyl group in the target compound parallels dichlorophenyl moieties in opioid analogs (), which are critical for µ-opioid receptor binding. However, positional isomerism (2,5- vs. 2,4- or 3,4-dichloro) may drastically alter target selectivity .

- Methoxy Groups : The 4-methoxyphenyl substituent in the target compound is shared with benzothiazole analogs () and may enhance solubility via moderate polarity while contributing to π-stacking interactions.

Biological Activity

N-(2,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a pyridazinone moiety, which are known to contribute to its biological properties. The molecular formula is C_{18}H_{17Cl_2N_2O_2 with a molecular weight of approximately 372.25 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It potentially acts on various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- MTT Assay Results : The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in U-87 cells compared to MDA-MB-231 cells .

Antioxidant Activity

The antioxidant potential of the compound has been assessed using the DPPH radical scavenging method. Results indicated that it has a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Case Studies

- Study on Anticancer Properties :

- Antioxidant Evaluation :

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Anticancer | Induction of apoptosis | U-87 | 15 |

| Anticancer | Induction of apoptosis | MDA-MB-231 | 30 |

| Antioxidant | Radical scavenging | - | Comparable to Ascorbic Acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.